Sar-sar-OH

Description

Contextualization of Sar-sar-OH as a Non-Proteinogenic Amino Acid Derivative in Advanced Peptide Research

Non-proteinogenic amino acids are integral to advanced peptide research because they allow for the creation of peptides with enhanced or novel properties not achievable with the standard 20 amino acids. This compound falls into this category as a dipeptide derivative of sarcosine (B1681465), a non-proteinogenic amino acid nih.govmpg.defishersci.ca. Its structure, featuring N-methylation on both constituent amino acids, impacts the peptide backbone's flexibility and hydrogen bonding capabilities. This structural modification can lead to increased resistance to enzymatic degradation, altered lipophilicity, and modified conformational preferences, all of which are critical considerations in the design of stable and bioactive peptides scielo.org.mxacs.orgnih.gov. The use of this compound as a building block allows researchers to precisely introduce these modifications at specific points within a peptide sequence.

Significance of N-Methylated Amino Acids and Dipeptides in Research Paradigms

N-methylated amino acids and dipeptides hold significant importance in various research paradigms, particularly in medicinal chemistry and biomaterials science. The N-methylation of the peptide backbone, as seen in sarcosine and this compound, can significantly improve the pharmacokinetic properties of peptides, such as increasing membrane permeability and enhancing metabolic stability by providing resistance to proteolytic enzymes scielo.org.mxacs.orgnih.govacs.org. This is a crucial factor in developing peptide-based therapeutics, which often face challenges related to poor bioavailability and rapid degradation in biological systems acs.org.

The incorporation of N-methylated residues can also influence peptide conformation, potentially leading to improved binding affinity and selectivity for target molecules acs.orgrsc.org. For instance, the increased population of cis peptide bonds associated with tertiary amide bonds formed by N-methylated amino acids can induce conformational rigidity scielo.org.mxacs.org. This conformational control is vital in designing peptides with specific three-dimensional structures required for biological activity. The study of peptides containing N-methylated residues contributes to a deeper understanding of structure-activity relationships (SAR) in peptide science scielo.org.mxnih.govacs.orgnih.govbeilstein-journals.orgnumberanalytics.com.

Historical Development of Research on this compound and Related Peptides

The study of N-methylated peptides has a history linked to the discovery and characterization of naturally occurring peptides containing these modified amino acids. Notable examples, such as Cyclosporine A, a cyclic peptide with seven N-methylated amide bonds, highlighted the potential of N-methylation to confer favorable pharmacological properties, including oral bioavailability acs.org. This inspired research into incorporating N-methylated amino acids into synthetic peptides.

While early peptide synthesis faced challenges, particularly with sterically hindered N-methylated amino acids, advancements in synthetic methodologies, including both solution-phase and solid-phase techniques, have facilitated their incorporation acs.orgnih.gov. The development of protected sarcosine derivatives, such as Fmoc-Sar-OH and Cbz-Sar-OH, has been instrumental in enabling the synthesis of peptides containing sarcosine and sarcosine-based dipeptides like this compound sigmaaldrich.commedchemexpress.com. Research on this compound specifically has developed alongside the broader interest in polysarcosines, which are polymers of sarcosine, investigated for their unique properties as biocompatible and non-immunogenic materials iris-biotech.de. The ability to synthesize defined oligomers like this compound is a key step in understanding the properties of longer polysarcosine chains and their applications.

Overview of Key Academic Research Areas Involving this compound

This compound is actively utilized in several key academic research areas. Its primary application is as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) iris-biotech.dechemimpex.comrsc.org. Researchers use protected forms of this compound, such as Fmoc-Sar-Sar-OH, to incorporate the Sar-Sar sequence into longer peptides chemimpex.comrsc.org. This is crucial for synthesizing complex peptide sequences with desired structural modifications.

Beyond fundamental peptide synthesis, this compound and peptides containing this dipeptide are explored in the context of drug development. They are investigated for their potential to improve the properties of peptide-based drug candidates, enhancing solubility, stability, and cellular permeability chemimpex.com. This includes research into targeted therapies and the development of bioactive peptides with specific therapeutic properties chemimpex.comchemimpex.com.

Furthermore, this compound is relevant in the study of bioconjugation, where peptides are attached to other molecules, such as proteins or synthetic polymers, for applications like targeted drug delivery or creating novel biomaterials chemimpex.com. Research also involves exploring the interactions of peptides containing this compound with enzymes and their roles in metabolic pathways chemimpex.com. The synthesis and study of polysarcosine oligomers, where this compound serves as a repeating unit or a component of longer chains, is another significant area of research, driven by the potential of polysarcosines in drug delivery systems and other biomedical applications iris-biotech.dersc.org.

Here is a summary of key research areas:

| Research Area | Description |

| Peptide Synthesis | Utilizing this compound as a building block, especially in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.dechemimpex.comrsc.org |

| Drug Development | Incorporating this compound to improve peptide drug properties (solubility, stability, permeability). chemimpex.comchemimpex.com |

| Bioconjugation | Using this compound-containing peptides for attaching to other molecules. chemimpex.com |

| Biochemical Research | Studying interactions with enzymes and metabolic pathways. chemimpex.com |

| Polysarcosine Research | Investigating this compound as a component or building block for polysarcosine oligomers and polymers. iris-biotech.dersc.org |

Structure

3D Structure

Properties

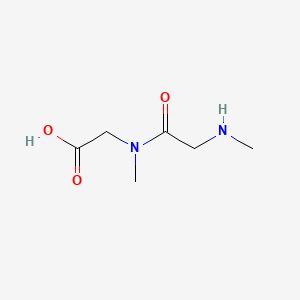

IUPAC Name |

2-[methyl-[2-(methylamino)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-7-3-5(9)8(2)4-6(10)11/h7H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEAFACGXYFJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Research of Sar Sar Oh and Its Derivatives

Strategies for the Chemical Synthesis of Sar-sar-OH

The construction of the peptide bond between two sarcosine (B1681465) units can be achieved through several distinct chemical strategies, each with its own set of advantages and limitations. The choice of methodology often depends on the desired scale of synthesis, purity requirements, and the complexity of the target molecule.

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents a classical approach to peptide bond formation and has been successfully applied to the synthesis of this compound. This method involves the stepwise coupling of protected amino acid derivatives in a suitable solvent. The key steps in the solution-phase synthesis of this compound typically involve:

Protection of the N-terminus of the first sarcosine residue. Common protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z).

Activation of the C-terminus of the N-protected sarcosine. This is often achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of the second sarcosine residue.

Coupling of the activated N-protected sarcosine with a C-terminally protected sarcosine ester (e.g., methyl or ethyl ester).

Deprotection of the N-terminus and/or C-terminus to yield the final this compound dipeptide.

A significant advantage of solution-phase synthesis is its scalability, allowing for the production of large quantities of the target dipeptide. libretexts.org However, this method can be time-consuming and often requires purification by crystallization or chromatography after each step to remove byproducts and unreacted starting materials. nih.gov The Group-Assisted Purification (GAP) chemistry is a newer solution-phase approach that aims to simplify purification by avoiding chromatography and recrystallization. rsc.org

| Parameter | Details |

| N-Terminal Protecting Groups | Boc, Z |

| C-Terminal Protecting Groups | Methyl ester, Ethyl ester |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Purification Methods | Crystallization, Column Chromatography, Extraction (in GAP chemistry) |

| Advantages | Scalable, well-established |

| Disadvantages | Time-consuming, requires intermediate purification steps |

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Sar-Sar-OH as a Building Block

Solid-phase peptide synthesis (SPPS) has become the predominant method for the synthesis of peptides due to its efficiency, ease of automation, and the simplified purification of the final product. In the context of synthesizing longer peptides containing the Sar-sar motif, the use of a pre-formed Fmoc-Sar-Sar-OH dipeptide as a building block is a highly effective strategy.

The general workflow for SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). peptide.com The use of Fmoc-Sar-Sar-OH streamlines this process by adding two residues in a single coupling step. The key stages are:

Resin Preparation: The synthesis begins with a resin, often a polystyrene-based polymer, which is functionalized with a linker molecule.

First Amino Acid Attachment: The C-terminal amino acid of the target peptide is attached to the resin.

Deprotection: The temporary Nα-protecting group (Fmoc) is removed from the resin-bound amino acid, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling: The pre-activated Fmoc-Sar-Sar-OH is then coupled to the deprotected N-terminus of the resin-bound amino acid.

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

The use of Fmoc-Sar-Sar-OH as a building block is particularly advantageous for preventing the formation of diketopiperazines, a common side reaction that can occur during the deprotection of a dipeptide attached to the resin.

| Parameter | Details |

| Solid Support | Polystyrene-based resins (e.g., Wang resin, Rink amide resin) uci.edu |

| Nα-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Reagent | 20% Piperidine in DMF uci.edu |

| Coupling Reagents | HCTU, HATU, DIC/Oxyma weebly.com |

| Cleavage Reagent | Trifluoroacetic acid (TFA) with scavengers sigmaaldrich.com |

| Advantages | Efficiency, automation, simplified purification, circumvention of diketopiperazine formation |

| Disadvantages | Can be less cost-effective for very large-scale synthesis compared to solution-phase |

Enzymatic Synthesis Pathways for this compound

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. While the natural function of proteases is to hydrolyze peptide bonds, the reaction equilibrium can be shifted towards synthesis by controlling the reaction conditions, such as using a low water content or immobilizing one of the substrates. researchgate.net

The chemoenzymatic synthesis of dipeptides can be achieved through a two-step process. nih.gov For the synthesis of this compound, a potential pathway could involve:

Esterification of the C-terminus of the first sarcosine residue.

Enzyme-catalyzed coupling of the sarcosine ester with a second sarcosine molecule. Carboxypeptidase Y is an enzyme that has been used for the synthesis of N-terminal free dipeptide amides. nih.gov

A key advantage of enzymatic synthesis is its high stereospecificity, which eliminates the risk of racemization. nih.gov However, the substrate scope of enzymes can be limited, and the optimization of reaction conditions to favor synthesis over hydrolysis can be challenging. Research in this area is ongoing to expand the applicability of enzymatic methods for the synthesis of a wider range of peptides, including those containing N-methylated amino acids like sarcosine.

Advanced Protecting Group Strategies in this compound Synthesis Research

The success of any peptide synthesis strategy hinges on the judicious choice and application of protecting groups. These chemical moieties temporarily block reactive functional groups to prevent unwanted side reactions during peptide bond formation.

Role and Application of Fmoc Protection in Fmoc-Sar-Sar-OH

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis. creative-peptides.com Its key features and applications in the context of Fmoc-Sar-Sar-OH include:

Base Lability: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine. This orthogonality allows for the selective deprotection of the Nα-amino group without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the resin. creative-peptides.comresearchgate.net

UV-Active Chromophore: The fluorenyl group possesses a strong UV absorbance, which allows for the real-time monitoring of the deprotection step. The amount of Fmoc-piperidine adduct released can be quantified spectrophotometrically to assess the efficiency of the reaction. luxembourg-bio.com

Prevention of Side Reactions: By protecting the N-terminus of the Sar-sar dipeptide, the Fmoc group prevents its self-polymerization and ensures that it couples specifically to the desired amino group in the growing peptide chain.

The use of the pre-formed Fmoc-Sar-Sar-OH building block is a testament to the importance of strategic protecting group placement in streamlining complex peptide synthesis.

Optimization of Deprotection Methodologies in Research Synthesis

Alternative Bases: While piperidine is the most common reagent, other secondary amines such as piperazine (B1678402) and 4-methylpiperidine (B120128) have been investigated as alternatives to potentially reduce toxicity and modify deprotection kinetics.

Additive Effects: The addition of scavengers or other reagents to the deprotection solution can help to mitigate side reactions. For instance, in the synthesis of sensitive peptides, alternative deprotection strategies, such as acidic hydrogenolysis, have been developed to avoid the basic conditions of traditional Fmoc removal. escholarship.orgresearchgate.net

Minimizing Diketopiperazine Formation: In SPPS, the dipeptide stage is particularly susceptible to intramolecular cyclization to form a diketopiperazine, which truncates the peptide chain. Strategies to minimize this include the use of sterically hindered amino acids, specialized resins, or alternative Fmoc-removal solutions like 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine in NMP (N-methyl-2-pyrrolidone). nih.gov

The ongoing refinement of deprotection methodologies is crucial for pushing the boundaries of peptide synthesis, enabling the creation of longer and more complex molecules containing challenging sequences like those with multiple sarcosine residues.

Chemo- and Regioselective Functionalization Research of this compound

Chemo- and regioselective functionalization refers to the ability to modify a specific functional group at a particular location within a molecule that has multiple reactive sites. In the context of this compound (sarcosyl-sarcosine), the primary sites for functionalization are the N-terminal secondary amine, the C-terminal carboxylic acid, and the internal amide bond.

Research into the selective modification of peptides is a broad field, with strategies often applicable to this compound and its derivatives. nih.gov The goal is to introduce new chemical moieties to alter the peptide's physical, chemical, or biological properties without engaging in non-specific reactions at other sites.

N-Terminal Modification: The secondary amine at the N-terminus is a key site for modification. Acylation, alkylation, and arylation reactions can be performed here. Achieving selectivity requires careful choice of reagents and reaction conditions to prevent reaction at the internal amide nitrogen. For instance, reagents like sulfonyl acrylates have been designed for highly regioselective modification of amine groups on native protein sequences, a principle that can be adapted for smaller peptides. nih.gov

C-Terminal Modification: The carboxylic acid at the C-terminus can be converted into esters, amides, or thioesters. This is typically achieved through activation with a coupling reagent, followed by reaction with a nucleophile (e.g., an alcohol or amine). Selectivity is generally high for this position, as the carboxylic acid is the most electrophilic site after activation.

Backbone Modification: Modifying the internal amide bond is more challenging due to its lower reactivity. However, advanced synthetic methods are being explored to achieve this, which could open new avenues for creating this compound derivatives with novel backbone architectures.

The development of these selective modification techniques is crucial for creating functionalized this compound derivatives for various applications in chemical biology and materials science. researchgate.netchemrxiv.org

Challenges and Innovations in this compound Peptide Synthesis Research

The synthesis of peptides containing this compound motifs is complicated by specific side reactions that can lower yield and purity. iris-biotech.de Key challenges include the formation of cyclic byproducts and the loss of stereochemical integrity at adjacent chiral centers.

Mitigation of Diketopiperazine Formation in this compound Containing Peptides

The propensity for DKP formation is especially high for sequences containing proline and other secondary amino acids like sarcosine. digitellinc.comnih.gov Research has identified several strategies to suppress this unwanted cyclization.

Key Mitigation Strategies:

Use of Dipeptide Building Blocks: Instead of coupling single amino acids sequentially, a pre-formed dipeptide or larger peptide fragment can be used. This approach bypasses the vulnerable dipeptide-resin stage where DKP formation is most likely to occur. iris-biotech.deacs.org

Optimized Deprotection Conditions: Standard Fmoc-deprotection using 20% piperidine in DMF can promote DKP formation. nih.gov Alternative, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine can be used for shorter periods, which accelerates Fmoc removal while minimizing the time the free N-terminal amine is available to initiate cyclization. acs.orgnih.gov Lowering the reaction temperature has also been shown to suppress DKP formation. nih.gov

Choice of Coupling Reagent: The use of highly efficient coupling reagents can accelerate the subsequent coupling step, reducing the time the deprotected dipeptide is exposed to conditions that favor cyclization. nih.gov

| Strategy | Mechanism of Action | Reported Effectiveness | Reference |

|---|---|---|---|

| Standard Deprotection (20% Piperidine/DMF) | Baseline condition for Fmoc-SPPS. | High DKP formation (e.g., 13.8% in a model system). | nih.gov |

| Alternative Base (5% Piperazine/NMP) | Reduces base-catalyzed cyclization. | Significantly reduced DKP formation (<4% in the same system). | nih.gov |

| Optimized Base Mixture (2% DBU, 5% Piperazine/NMP) | Enhances Fmoc-removal kinetics, shortening exposure time. | Superior suppression of DKP compared to standard methods. | acs.orgnih.gov |

| Use of Dipeptide Building Blocks | Bypasses the reactive dipeptide-resin intermediate. | Verified as a viable strategy to preclude DKP formation. | acs.org |

| Lower Deprotection Temperature | Slows the rate of the intramolecular cyclization reaction. | Demonstrated to suppress DKP formation. | nih.gov |

Control of Racemization during Peptide Bond Formation Research

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the peptide bond formation step. nih.gov While sarcosine itself is achiral, this issue is critically important when synthesizing derivatives of this compound that incorporate chiral N-methylated amino acids (e.g., N-methyl-alanine) or when coupling a this compound unit to a chiral peptide chain.

The mechanism of racemization typically involves the activation of the C-terminal carboxylic acid. The activated carboxyl group can be attacked intramolecularly by the preceding amide oxygen, forming a planar oxazolone (B7731731) intermediate. This intermediate can be deprotonated and reprotonated at the α-carbon, leading to a mixture of L- and D-isomers. iris-biotech.de

The choice of coupling reagent and additives is the most critical factor in controlling racemization. iris-biotech.debachem.com Reagents are designed to activate the carboxyl group efficiently for amide bond formation while minimizing the formation or lifetime of the oxazolone intermediate.

Impact of Coupling Reagents on Racemization:

Carbodiimides (DCC, DIC, EDC): These are effective but can lead to significant racemization if used alone. The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) is essential to suppress racemization by forming active esters that are less prone to cyclizing into oxazolones. bachem.comjpt.com

Uronium/Aminium Salts (HATU, HBTU): These reagents, which incorporate an HOBt or HOAt moiety, generally provide high coupling efficiency with low levels of racemization and are often preferred for difficult couplings. jpt.com

Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective at minimizing racemization, particularly for coupling sterically hindered or N-methylated amino acids. bachem.comresearchgate.net

| Coupling System | Relative Racemization Risk | Key Characteristics | Reference |

|---|---|---|---|

| DCC or DIC (alone) | High | Requires additives to suppress racemization. | bachem.comjpt.com |

| DIC / HOBt | Low | Classic combination for minimizing racemization. | bachem.compeptide.com |

| DIC / Oxyma Pure® | Very Low | Oxyma is a non-explosive HOBt alternative with excellent suppression. | bachem.comluxembourg-bio.com |

| HATU / DIPEA | Low | Highly efficient uronium salt, good for complex sequences. | nih.govjpt.com |

| PyBOP | Low | Phosphonium salt, effective for N-methyl amino acids. | bachem.com |

| DEPBT | Very Low | Reported to achieve amide bond formation with no detectable racemization in specific cases. | luxembourg-bio.com |

Advanced Spectroscopic and Structural Characterization in Research of Sar Sar Oh and Its Fragments

Mass Spectrometry-Based Characterization Research of Protonated Sar-sar-OH and its Peptides

Mass spectrometry (MS) is a powerful tool for characterizing peptides, providing information on their mass, sequence, and structure through the analysis of fragment ions generated in the gas phase. Studies focusing on protonated this compound and related peptides have utilized tandem mass spectrometry (MS/MS) to probe their fragmentation behavior.

Experimental Investigation of Fragmentation Pathways of Protonated H-Gly-Sar-Sar-OH

Experimental and computational techniques have been employed to investigate the main fragmentation pathways of protonated H-Gly-Sar-Sar-OH. These studies aim to understand the factors that influence the branching ratio of different fragmentation channels, such as the b₂-y₁ and "diketopiperazine" pathways acs.orgresearchgate.net. Protonated H-Gly-Sar-Sar-OH serves as a sensitive model for testing these branching ratios because it is limited in its ability to produce y₁ ions via the b₂-y₁ channel, yielding primarily b₂ ions instead acs.orgresearchgate.net. Under specific experimental conditions, protonated H-Gly-Sar-Sar-OH exhibits distinct fragmentation behavior, predominantly producing b₂ ions, with a₂, y₂, and y₁ ions becoming moderately abundant at higher internal energies acs.orgresearchgate.net. Theoretical modeling supports that the majority of b₂ ions from H-Gly-Sar-Sar-OH are formed via the b₂-y₁ pathway acs.orgresearchgate.net.

Analysis of b- and y-Ion Formation Mechanisms

The formation of b- and y-ions is a hallmark of peptide fragmentation in mass spectrometry, typically arising from the cleavage of amide bonds sepscience.comnih.gov. In protonated peptides, the proton often migrates to a backbone amide nitrogen, facilitating amide bond cleavage and the formation of [b<0xE2><0x82><0x99>]+ or [y<0xE2><0x82><0x99> + 2H]+ sequence ions nsf.gov. Studies involving peptides containing Sar have also observed the formation of b ions, even in techniques like electron capture dissociation (ECD), where amide bond fragmentation is not the standard channel nih.govresearchgate.net. The presence of b ions in ECD spectra of peptides containing Sar suggests that both the charge carrier and the peptide structure influence the fragmentation channels nih.gov. The analysis of b and y ions is fundamental for peptide sequencing using MS/MS scirp.org.

Studies on Neutral Loss Pathways from Protonated Peptides Containing this compound

Neutral loss pathways, involving the elimination of neutral molecules such as water or ammonia, are common in the fragmentation of protonated peptides researchgate.netnih.govacs.orgnih.govacs.orgdeepdyve.com. While the search results specifically mention neutral loss in the context of phosphopeptides (loss of phosphoric acid, HPO₃, or water) acs.orgnih.gov and other peptides (water, ammonia, formic acid, carbon monoxide) researchgate.netnih.govnih.govwvu.edu, direct detailed studies on neutral loss pathways specifically from protonated this compound were not prominently found in the provided snippets. However, the general principles of neutral loss from protonated peptides containing amide bonds and polar residues would likely apply. For instance, water loss can occur from backbone fragments, particularly in glycine-rich peptides researchgate.netacs.org.

Examination of Amide Bond Cleavage and Isomerization States in the Gas Phase

Amide bond cleavage is central to the formation of fragment ions in mass spectrometry researchgate.netacs.org. The mechanism of amide bond cleavage in protonated oligopeptides has been a subject of detailed investigation acs.org. Studies have also explored amide bond cleavage in deprotonated tripeptides, showing alternative pathways to "b₂ ions" involving the loss of a neutral amine nih.gov. The isomerization state of peptide bonds, particularly cis-trans isomerization, can influence fragmentation pathways nsf.gov. While the search results mention "Isomerization State" as a keyword in the context of H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH fragmentation studies acs.org, the direct examination of isomerization states in the gas phase specifically for this compound was not detailed. However, the influence of isomerization on the fragmentation of peptides containing Sarcosine (B1681465), which can readily undergo cis-trans isomerization due to its N-methyl group, is a relevant consideration in their gas-phase behavior.

Application of Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation

Tandem mass spectrometry (MS/MS) is a fundamental technique used to elucidate the fragmentation mechanisms of protonated peptides nih.govnsf.govnih.govnih.govcore.ac.uk. By selecting a precursor ion and inducing its fragmentation through methods like collision-induced dissociation (CID) or electron capture dissociation (ECD), the resulting fragment ions can be analyzed to deduce the peptide sequence and understand the fragmentation pathways nih.govnih.govnih.gov. MS/MS experiments, often coupled with computational techniques, have been applied to study the fragmentation of protonated H-Gly-Sar-Sar-OH to understand the competition between different fragmentation pathways and the formation of specific ion types like b₂ and y₁ ions acs.orgresearchgate.net. The analysis of fragment ion abundances in MS/MS spectra provides insights into the pre-cleavage, bond-cleavage, and post-cleavage events that govern peptide fragmentation core.ac.uk.

Conformational Analysis and Molecular Dynamics Research of this compound Peptides

Investigation of Cis-trans Isomerization around Amide Bonds in this compound Containing Peptides

Research into this phenomenon in sarcosine-containing peptides often utilizes Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is highly sensitive to the local chemical environment of nuclei, and the distinct environments of nuclei in the cis and trans isomers lead to observable differences in chemical shifts acs.orgacs.org. By analyzing the chemical shifts and coupling constants in NMR spectra, researchers can identify the presence of both isomers and determine their relative populations acs.orgrsc.org. Studies on model peptides containing sarcosine have shown that the cis-trans equilibrium can be influenced by factors such as solvent, temperature, and the nature of adjacent amino acid residues rsc.orgrsc.org. For instance, the solvent can impact the conformational distribution, with differences observed between solvents like DMSO-d6 and CDCl3 rsc.org. The energy barriers for trans to cis isomerization in small peptide model compounds have been computed to be in the range of 15.69 to 22.67 kcal/mol, highlighting the energy required for this conformational change conicet.gov.ar.

While specific detailed research findings on the cis-trans isomerization within this compound using these techniques were not extensively detailed in the consulted literature, the principles established for sarcosine-containing peptides and model compounds are directly applicable. The N-methylated amide bond between the two sarcosine residues in this compound would be expected to exhibit this dynamic cis-trans isomerization, and NMR would be the primary tool for its investigation.

Studies on Stable Isotope Labeling for Research Purposes

Stable isotope labeling is a valuable technique in the research of peptides, including this compound, offering enhanced capabilities for structural elucidation, quantitative analysis, and the study of metabolic pathways creative-proteomics.comnih.gov. By incorporating stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) into specific atoms within the peptide sequence, researchers can track the fate of the molecule or specific parts of it using techniques like Mass Spectrometry (MS) and NMR spectroscopy creative-proteomics.comnih.govsilantes.comeurisotop.com.

In the context of peptide research, stable isotope labeling can be used for:

Peptide Identification and Quantification: Isotopic labels provide unique mass signatures, facilitating the identification and accurate quantification of peptides and their fragments in complex mixtures, such as biological samples creative-proteomics.comnih.gov. This is particularly useful in metabolomics and proteomics studies silantes.comeurisotop.com.

Structural Elucidation: Isotope labeling, especially with ¹³C and ¹⁵N, is crucial for advanced NMR experiments. These labels enable the application of multi-dimensional NMR techniques that provide detailed information about the peptide's structure, conformation, and dynamics creative-proteomics.comsilantes.com.

Mechanistic Studies: By labeling specific atoms, researchers can trace their movement through reaction pathways or metabolic processes, providing insights into the mechanisms involved creative-proteomics.com.

For this compound, stable isotope labeling could be employed to synthesize isotopically enriched versions of the dipeptide. This would be beneficial for detailed NMR studies to resolve overlapping signals and gain a more complete understanding of its conformational landscape, including the cis-trans isomerization. Furthermore, labeled this compound could serve as a standard for quantitative analysis in biological or chemical systems or be used in studies investigating its potential metabolic fate.

Advanced Spectroscopic Techniques for Research-Oriented Structural Elucidation (Excluding Basic Identification)

Beyond basic identification, advanced spectroscopic techniques provide in-depth information about the structure, conformation, dynamics, and interactions of this compound and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of peptides in solution acs.orgresearchgate.net. For sarcosine-containing peptides like this compound, NMR is essential for understanding the impact of the N-methylated amide bond on the peptide's three-dimensional structure and flexibility.

Key applications of NMR in this research area include:

Conformational Analysis: By analyzing chemical shifts, coupling constants, and performing experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), researchers can determine the preferred conformations of the peptide in solution acs.orgacs.org. The presence of different sets of signals can indicate the existence of multiple conformers, such as the cis and trans isomers around the sarcosine amide bond rsc.orgrsc.org. "Anomalous" chemical shifts can be indicative of specific three-dimensional features or constrained conformations acs.org.

Interaction Studies: NMR can be used to study the interaction of this compound with other molecules, such as proteins or small molecules. Changes in chemical shifts or signal intensities upon binding provide information about the binding site and the affinity of the interaction researchgate.netnih.gov. Techniques like "SAR by NMR" utilize NMR to identify and characterize the binding of small molecules (fragments) to a target protein, which can be relevant for understanding how peptides like this compound might interact with biological targets researchgate.netnih.gov. While SAR by NMR is often applied to protein-ligand interactions, the underlying principles of using NMR to detect molecular interactions through chemical shift perturbations are applicable to peptide interactions as well researchgate.netnih.gov.

For this compound, NMR studies would be invaluable for characterizing the cis-trans equilibrium, determining the solution-state conformation, and investigating any potential interactions with other molecules of interest. The unique structural features introduced by the two sarcosine residues would likely lead to interesting conformational preferences and dynamics observable by NMR.

Infrared (IR) and UV Spectroscopy in Mechanistic Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information in the research of this compound and related peptides, particularly in mechanistic studies or for identifying functional groups and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present and their local environment libretexts.org. The amide bonds in peptides give rise to characteristic absorption bands in the IR spectrum (Amide I, II, etc.), which are sensitive to the conformation of the peptide backbone libretexts.org. While IR alone may not fully resolve complex conformational mixtures, it can be used to identify the presence of peptide bonds and potentially distinguish between different types of secondary structures if they were to form in longer sarcosine-containing oligomers libretexts.org. In mechanistic research, changes in IR spectra can be used to monitor chemical reactions involving the peptide, such as bond formation or cleavage copernicus.org. The O-H stretching vibration of the terminal carboxyl group in this compound would also be observable in the IR spectrum, typically appearing as a broad band due to hydrogen bonding libretexts.orgkhanacademy.orglibretexts.org.

UV-Vis Spectroscopy: UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule epfl.ch. Simple peptides like this compound, composed of standard amino acids without strong chromophores, typically show limited absorption in the UV region, primarily below 220 nm due to the peptide bonds epfl.ch. However, if this compound were modified with a chromophore or involved in interactions with molecules possessing UV-Vis activity, this technique could be used to monitor concentrations or study binding events. UV-Vis spectroscopy can also be applied in mechanistic studies if the reaction involves species with distinct UV-Vis signatures mdpi.com. High-resolution UV spectra can potentially be used to distinguish between different conformers or isomers epfl.ch.

In the context of this compound research, IR spectroscopy could be used to confirm the presence of amide and carboxyl functional groups and potentially gain insights into the hydrogen bonding network. UV-Vis spectroscopy might be less directly informative for the isolated dipeptide but could be valuable if this compound is used in studies involving molecules with significant UV-Vis absorption or if modifications are made to the dipeptide.

While the consulted literature provides general applications of IR and UV spectroscopy in chemical and biological research, specific detailed research findings on this compound using these techniques for mechanistic studies were not found. However, these techniques remain valuable tools for characterizing functional groups and monitoring reactions involving the compound.

Biochemical and Mechanistic Investigations of Sar Sar Oh in Research Contexts

Studies on Enzyme Interactions and Inhibition Mechanisms Involving Sar-sar-OH

While specific studies on the direct interaction of this compound with a wide range of enzymes are not extensively documented, research on its constituent monomer, sarcosine (B1681465), and related peptides provides insights into potential enzymatic interactions. The metabolism of sarcosine is well-characterized, involving key enzymes that could potentially interact with this compound following its hydrolysis.

In research models, the focus has been on the enzymes that metabolize sarcosine. Sarcosine dehydrogenase (SARDH) and glycine (B1666218) N-methyltransferase (GNMT) are central to sarcosine metabolism. wikipedia.orgwikipedia.org SARDH catalyzes the oxidative demethylation of sarcosine to glycine, while GNMT catalyzes the synthesis of sarcosine from glycine. wikipedia.orgwikipedia.org

Inhibitors of sarcosine dehydrogenase can disrupt this metabolic pathway, leading to an accumulation of sarcosine. This disruption can impact cellular methylation processes due to the role of sarcosine metabolism in the one-carbon cycle. While direct modulation of these enzymes by this compound has not been detailed, it is plausible that this compound could act as a competitive inhibitor or substrate for peptidases, which would in turn influence the availability of sarcosine for enzymes like SARDH and GNMT.

| Enzyme | Action on Sarcosine Metabolism | Potential Interaction with this compound |

| Sarcosine Dehydrogenase (SARDH) | Catalyzes the conversion of sarcosine to glycine. wikipedia.org | Indirectly affected by the hydrolysis of this compound, which would release sarcosine as a substrate. |

| Glycine N-methyltransferase (GNMT) | Catalyzes the synthesis of sarcosine from glycine. wikipedia.org | Indirectly affected by the concentration of sarcosine, a product of this reaction. |

| Peptidases | Hydrolyze peptide bonds. | Potential to hydrolyze this compound into two sarcosine molecules. |

This compound, as a dipeptide, is a potential substrate for various peptidases. Its hydrolysis would yield two molecules of sarcosine. This sarcosine can then enter the one-carbon metabolism pathway. nih.gov

Monomeric sarcosine oxidase is a flavoprotein that catalyzes the oxidative demethylation of sarcosine to produce glycine, formaldehyde, and hydrogen peroxide. umin.ac.jp This enzyme is involved in the bacterial metabolism of creatinine. umin.ac.jp Studies have shown that monomeric sarcosine oxidase can act on both L- and D-substrates. umin.ac.jp

| Enzymatic Pathway | Role of Sarcosine | Potential Involvement of this compound |

| Sarcosine Metabolism | Sarcosine is an intermediate in the synthesis and degradation of glycine. wikipedia.org | As a precursor to sarcosine upon hydrolysis. |

| One-Carbon Metabolism | Sarcosine metabolism provides methyl groups for various biochemical reactions. nih.gov | Indirectly, by supplying sarcosine. |

Research into Metabolic Pathways and Cellular Functions Related to this compound

The metabolic pathways and cellular functions related to this compound are intrinsically linked to the metabolism of its constituent amino acid, sarcosine. Sarcosine plays a significant role in methyl group transfers, which are crucial for numerous cellular processes.

Sarcosine is an intermediate in the metabolism of choline and methionine, both of which are important methyl donors in biochemical reactions. wikipedia.org The conversion of sarcosine to glycine, catalyzed by sarcosine dehydrogenase, is a key step in the one-carbon metabolic pathway. This pathway is essential for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. nih.gov

The inhibition of sarcosine dehydrogenase can lead to an accumulation of sarcosine and disrupt the folate one-carbon cycle, which can affect the methylation capacity of cells and the biosynthesis of nucleotides. Therefore, by providing a source of sarcosine, this compound can indirectly influence cellular methylation potential.

Molecular Interaction Studies of this compound with Biomolecules (Excluding Direct Therapeutic Applications)

While direct molecular interaction studies of this compound with a wide array of biomolecules are limited, the interactions of sarcosine have been investigated. Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). nih.govnih.gov Furthermore, research has demonstrated that sarcosine can also act as an agonist at the inhibitory glycine receptor (GlyR). nih.govnih.gov These interactions highlight the potential for sarcosine and its derivatives to modulate neuronal signaling.

Research on Peptide Transporters and Their Substrate Specificity (e.g., H-Gly-Sar-Sar-OH as a substrate for SLC15A1/SLC36A1)

The transport of peptides across cellular membranes is mediated by specific transporters. Research has shown that the tripeptide H-Gly-Sar-Sar-OH is transported by the peptide transporter PepT1 (SLC15A1) in Caco-2 cells. medchemexpress.com This transporter is crucial for the intestinal absorption of di- and tripeptides. nih.gov

Furthermore, the proton-coupled amino acid transporter SLC36A1 (PAT1) has been shown to transport the dipeptide Gly-Sar. nih.gov While dipeptides, in general, are not widely accepted by the SLC36A1 carrier, Gly-Sar appears to be an exception, suggesting that it may structurally define the size limit for dipeptide transport via this transporter. researchgate.net The transport of Gly-Sar by both SLC15A1 and SLC36A1 has been demonstrated in Caco-2 cells. researchgate.net

| Transporter | Substrate(s) | Cellular Location |

| SLC15A1 (PepT1) | H-Gly-Sar-Sar-OH, Gly-Sar, various di- and tripeptides medchemexpress.comnih.gov | Apical membrane of intestinal epithelial cells nih.gov |

| SLC36A1 (PAT1) | Gly-Sar, proline, glycine nih.govnih.gov | Intestinal epithelial cells researchgate.net |

Inhibition Profile of this compound Containing Peptides on Transporter Function

The study of inhibition of this compound transport provides insights into the substrate specificity of peptide transporters and can be used to identify other compounds that interact with these transporters. Since all substrates of PEPT-1 are competitive inhibitors of the transporter, determining their inhibitory properties can serve as a surrogate for substrate screening. mdpi.com

Various compounds have been shown to inhibit the uptake of Gly-Sar, a close analogue of this compound, in cell-based assays. This inhibition is typically measured by quantifying the reduction in the uptake of a radiolabeled or fluorescently tagged peptide in the presence of the inhibitor.

For instance, valacyclovir, an antiviral prodrug, was found to completely inhibit the uptake of 3H-Gly-Sar in HeLa cells transfected with hPepT1 at a concentration of 5 mmol/L. nih.gov Other known substrates of PEPT-1, such as the dipeptide Gly-Pro and the antihypertensive drug losartan, also demonstrate concentration-dependent inhibition of Gly-Sar uptake. mdpi.com In contrast, acyclovir, which is not a substrate for PEPT-1, showed no inhibitory effect. mdpi.com

The inhibitory potency of a compound is often expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the transport of the substrate by 50%. These IC50 values can then be converted to Ki values, representing the binding affinity of the inhibitor for the transporter, assuming a competitive inhibition model. mdpi.com

Table 2: Inhibition of Gly-Sar Uptake by Various Compounds

| Inhibitor | Cell Line | Transporter | Observed Effect | Reference |

| Valacyclovir | HeLa (hPepT1 transfected) | hPepT1 | Complete inhibition at 5 mmol/L | nih.gov |

| Glycyl-proline (Gly-Pro) | Caco-2 | PEPT-1 | Concentration-dependent inhibition | mdpi.com |

| Losartan | Caco-2 | PEPT-1 | Concentration-dependent inhibition | mdpi.com |

| Acyclovir | Caco-2 | PEPT-1 | No inhibition | mdpi.com |

These inhibition studies are crucial for understanding potential drug-nutrient interactions and for the design of peptide-based drugs or prodrugs that can be efficiently absorbed via peptide transporters. nih.gov

Applications of Sar Sar Oh As a Research Tool and Building Block

Utilization in the Synthesis of Peptide-Based Research Probes and Ligands

Sar-sar-OH and its derivatives are employed in the synthesis of peptide-based research probes and ligands. Peptide synthesis, a cornerstone in molecular biology, medicinal chemistry, and drug development, allows researchers to create custom-designed peptides to investigate protein structure and function, explore cellular mechanisms, and develop therapeutic agents. openaccessjournals.com Peptides are increasingly considered as imaging probes due to their advantages, including well-defined chemistry and ease of synthesis and handling. nih.gov Sarcosine-containing peptides can serve as biocompatible ligands. mdpi.com For instance, sarcosylsarcosine has been used in the synthesis of oligopeptide-based bolaamphiphiles, which are a new family of molecules with self-assembling properties that can form microtubes. acs.org These structures have potential applications in nanomaterials synthesis, biosensors, and drug delivery. researchgate.net While the direct use of this compound in specific research probes and ligands is highlighted by its inclusion in the synthesis of complex peptide structures, the broader context of peptide synthesis for probe and ligand development underscores its potential as a building block in creating molecules for targeted research applications. nih.govmdpi.comfrontiersin.orgbiorxiv.org

Integration into Bioconjugation Strategies for Research Purposes

This compound is integrated into bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). ADCs are designed to deliver highly potent anticancer drugs specifically to tumor cells, minimizing damage to healthy tissues. researchgate.netresearchgate.net The design of the drug-linker significantly influences the physicochemical properties, pharmacokinetics, efficacy, and tolerability of ADCs. researchgate.netchemrxiv.org Polysarcosine-based drug-linker platforms, which can be synthesized using sarcosine-containing building blocks like Fmoc-Sar-Sar-OH, have been developed to improve drug-loading, physicochemical properties, and pharmacokinetics of ADCs. chemrxiv.orgnih.govrsc.org These platforms can incorporate hydrophilic entities to mask the hydrophobicity of the drug payload, enabling higher drug-antibody ratios (DAR) while maintaining favorable properties. chemrxiv.orgmdpi.com Site-specific bioconjugation technologies are often required for homogeneous ADCs, but hydrophilic drug-linker architectures, including those based on polysarcosine, can facilitate the creation of homogeneous ADCs without requiring such complex techniques. chemrxiv.org Azide-polysarcosines, derived from polysarcosine, have been used in the formation of hydrophobicity-masking ADCs for the selective release of payloads. caymanchem.com

Development of Monodisperse Polysarcosine Oligomers and Platforms for Research Applications

This compound and related sarcosine (B1681465) units are crucial for the development of monodisperse polysarcosine oligomers and platforms used in various research applications. Monodisperse polysarcosine compounds, meaning they have a defined and uniform length, are synthesized through methods like submonomer solid-phase synthesis, often utilizing building blocks such as Fmoc-Sar-Sar-OH. researchgate.netchemrxiv.orgnih.gov Unlike polydisperse polysarcosine, which is typically produced by ring-opening polymerization and lacks chemical homogeneity, monodisperse oligomers offer greater control and reproducibility, which is highly desirable in the context of drug-linker platforms for ADCs. researchgate.netchemrxiv.orgnih.gov These monodisperse polysarcosine chains can be functionalized for subsequent grafting of payloads and coupling to antibodies. nih.gov Polysarcosine-containing copolymers are also synthesized and studied for their self-assembly properties and potential applications. dntb.gov.ua Polysarcosine star polymers, initiated from dendrimer macroinitiators using sarcosine N-carboxyanhydride monomer, have been synthesized with narrow molar mass distributions and studied for drug delivery applications, showing long circulation times in mice. researchgate.net

Future Research Directions and Unexplored Avenues for Sar Sar Oh

Emerging Synthetic Methodologies for Sar-sar-OH and its Analogues

The synthesis of this compound, like other peptides, can be achieved through various chemical methods, including solid-phase peptide synthesis (SPPS) iris-biotech.de. Research has explored the synthesis of sarcosine (B1681465) oligomers and polymers (polysarcosines) using protected sarcosine building blocks, such as Fmoc-Sar-OH and Fmoc-Sar-Sar-OH ctdbase.orgyeastrc.org. The synthesis of Fmoc-Sar-Sar-OH has been detailed, involving coupling reactions and deprotection steps yeastrc.org.

Emerging synthetic methodologies for peptides, which could be applied to this compound and its analogues, include improved coupling reagents, automated synthesis techniques, and strategies to overcome challenges like aggregation during synthesis iris-biotech.de. Future research could focus on developing more efficient and environmentally friendly synthetic routes specifically optimized for this compound, potentially enabling higher yields and purity. Investigating novel protecting group strategies or alternative synthesis approaches could also contribute to more accessible and cost-effective production of this compound and its modified analogues with altered properties. The synthesis of side-functionalized polysarcosine oligomers highlights the potential for creating this compound derivatives with specific chemical handles for further modification or conjugation yeastrc.org.

Advanced Computational Approaches for Predicting this compound Reactivity and Interactions

Computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, are increasingly valuable tools in understanding the behavior of small molecules and peptides. While specific computational studies on this compound were not prominently found in the search results, these methods can be applied to predict its reactivity, conformational preferences, and interactions with other molecules, including biological targets or material components.

Future research could leverage advanced computational approaches to explore the potential energy surface of this compound, analyze its solvation behavior, and predict its binding affinity to various receptors or enzymes. MD simulations could provide insights into the dynamic behavior of this compound in different environments, which is crucial for understanding its potential applications in biological systems or materials. Structure-activity relationship (SAR) analysis, often integrated with computational studies, could be employed to understand how modifications to the this compound structure influence its properties and activity, guiding the design of novel analogues with desired characteristics.

Novel Applications of this compound in Material Science Research

Peptides and their derivatives are gaining traction in material science due to their unique self-assembly properties and biocompatibility. Polysarcosines, polymers of sarcosine, have been explored in various material science applications, including drug delivery systems and biomaterials ctdbase.org. While direct applications of the this compound dipeptide itself in material science were not extensively detailed, its nature as a simple, flexible, and potentially biocompatible dipeptide suggests unexplored avenues.

Future research could investigate the potential of this compound as a building block for novel self-assembling peptide structures or hydrogels. Its incorporation into larger peptide sequences or polymer architectures could impart desirable properties. Exploring its interactions with different material interfaces or its potential as a component in functional materials, such as coatings or scaffolds, represents a potential research direction. The inherent characteristics of dipeptides can influence the properties of resulting biomaterials.

Interdisciplinary Research Integrating this compound in New Biological Systems Models

The related dipeptide Gly-Sar has been extensively used as a model substrate to study peptide transporters, particularly PEPT1, in various biological systems, including Caco-2 cells and kidney tubules. This highlights the utility of simple dipeptides in understanding fundamental biological transport mechanisms.

Future interdisciplinary research could explore the transport and metabolic fate of this compound in different biological systems. While Gly-Sar's stability against degradation is noted, the enzymatic stability and transport mechanisms specific to this compound could be investigated. Integrating this compound into new biological models, beyond typical transport studies, could reveal novel biological activities or interactions. For example, its potential influence on cellular processes or signaling pathways could be explored. The use of dipeptides in probing biological systems is a well-established approach.

Strategies for Large-Scale Research Production and Characterization of this compound

As research into this compound expands, developing efficient strategies for its large-scale production and comprehensive characterization will be crucial. Current peptide synthesis methods provide a foundation for producing this compound on a research scale iris-biotech.de. However, scaling up these processes for potential future applications will require optimization to improve efficiency and reduce costs.

Future research should focus on developing robust and scalable synthetic protocols for this compound. This could involve exploring alternative synthesis strategies, optimizing reaction conditions, and developing efficient purification methods. For characterization, techniques routinely used for peptides, such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography (e.g., HPLC), would be applicable. Developing standardized and highly sensitive analytical methods specifically for this compound would be beneficial for quantitative studies and quality control in larger-scale production. The development of sensitive quantification assays for related dipeptides like Gly-Sar demonstrates the feasibility of such approaches.

Q & A

Q. How to design a reproducible experimental protocol for synthesizing and characterizing "Sar-sar-OH"?

Methodological Answer:

- Synthesis Design : Follow standardized procedures for peptide synthesis (e.g., solid-phase synthesis) with documented reagents, temperatures, and reaction times. Include purity validation via HPLC or mass spectrometry .

- Characterization : Use NMR (¹H, ¹³C) and FTIR for structural confirmation. For novel compounds, provide full spectral data and elemental analysis in the main manuscript; supplementary materials can host additional datasets .

- Reproducibility : Adhere to the Beilstein Journal’s guidelines: detail equipment specifications (e.g., solvent ratios, column types) and validate known compounds via cited literature comparisons .

Q. What strategies are recommended for conducting a systematic literature review on "this compound"?

Methodological Answer:

- Keyword Optimization : Use Google Scholar’s advanced search with Boolean operators (e.g., "this compound" AND "synthesis" OR "biological activity") and set date filters to prioritize recent studies .

- Source Evaluation : Cross-reference peer-reviewed journals (avoiding non-indexed platforms like ) and prioritize studies with transparent methodologies .

- Data Organization : Create annotated bibliographies using tools like Zotero, categorizing findings by themes (e.g., structural analogs, toxicity profiles) .

Q. How to collect and validate primary data on "this compound"’s physicochemical properties?

Methodological Answer:

- Experimental Data : Measure logP (octanol-water partition coefficient), pKa, and solubility using validated protocols (e.g., shake-flask method for logP) .

- Triangulation : Compare results with computational predictions (e.g., ChemAxon software) and resolve discrepancies via iterative testing .

- Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo with standardized metadata .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of "this compound" across studies?

Methodological Answer:

- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables (e.g., assay conditions, cell lines) causing discrepancies .

- Meta-Analysis : Aggregate data from multiple studies and use statistical tools (e.g., random-effects models) to identify outliers or confounding factors .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, documenting deviations (e.g., buffer pH, incubation time) in a lab journal .

Q. What advanced validation criteria apply to QSAR models predicting "this compound"’s pharmacokinetics?

Methodological Answer:

- OECD Compliance : Ensure models meet the five OECD principles, including a defined Applicability Domain (AD) and external validation using blind datasets .

- Statistical Rigor : Avoid overreliance on internal validation (e.g., cross-validation R²); instead, use external metrics like Q²ext or concordance correlation coefficients (CCC) .

- Algorithm Transparency : Publish full regression coefficients, training set descriptors, and AD thresholds (e.g., leverage values) to enable independent verification .

Q. How to optimize "this compound"’s bioactivity through iterative structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modulation : Systematically modify functional groups (e.g., carboxyl to amide) and test analogs using high-throughput screening (HTS) .

- Data-Driven Design : Apply machine learning (e.g., Random Forest) to predict bioactivity from molecular descriptors, prioritizing synthetic targets with high SHAP values .

- Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to flag hepatotoxic or mutagenic derivatives early in the optimization pipeline .

Q. What methodologies are effective for analyzing "this compound"’s metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate "this compound" with human or rat liver microsomes, quantify parent compound depletion via LC-MS/MS, and calculate intrinsic clearance (CLint) .

- Enzyme Kinetics : Determine Km and Vmax for cytochrome P450 isoforms (e.g., CYP3A4) using Michaelis-Menten plots .

- Cross-Species Comparison : Validate human-relevance by testing parallel assays in preclinical models (e.g., rat, dog) and adjust for interspecies differences in enzyme expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.